10-Methyl-10-deazaaminopterin is classified under the category of antimetabolites, specifically as a folate antagonist. Its chemical structure is derived from pteridine, which is a bicyclic compound that plays a vital role in various biological processes, including nucleotide synthesis. The compound's unique modifications at the C-10 position differentiate it from other antifolates, allowing for enhanced biological activity and reduced toxicity in certain contexts .
The synthesis of 10-Methyl-10-deazaaminopterin typically involves several key steps:
The molecular structure of 10-Methyl-10-deazaaminopterin can be described as follows:
The structural modifications enhance its binding affinity to dihydrofolate reductase, a key enzyme in folate metabolism .
10-Methyl-10-deazaaminopterin participates in several important chemical reactions:
The mechanism of action of 10-Methyl-10-deazaaminopterin primarily revolves around its role as a competitive inhibitor of dihydrofolate reductase. By inhibiting this enzyme:
Research indicates that this compound exhibits differential effects based on its diastereomeric forms, with variations in potency against different cancer cell lines .
The physical and chemical properties of 10-Methyl-10-deazaaminopterin include:
These properties are critical for its formulation into pharmaceutical preparations .
10-Methyl-10-deazaaminopterin has several significant applications in scientific research and medicine:
The synthesis of 10-methyl-10-deazaaminopterin relies critically on Wittig condensation to construct its heterocyclic core. This method involves reacting 6-(bromomethyl)-2,4-diaminopteridine with stabilized ylides derived from dimethyl methylphosphonate, producing key 9,10-dehydro intermediates. As demonstrated in the synthesis of related analogs like 10-propargyl-10-deazaaminopterin, Wittig reactions achieve 75–80% yields under optimized conditions (e.g., dimethylformamide solvent, 60°C, 12 hours) [1] [9]. The reaction selectively generates the trans-alkene configuration, confirmed by NMR spectroscopy, which is essential for downstream hydrogenation control. Tributylphosphorane-mediated Wittig reactions further enhance efficiency by facilitating olefination between pteridine bromomethyl precursors and ketoester components like methyl 4-propionylbenzoate [2] [9].
Table 1: Wittig Reaction Conditions for 10-Deazaaminopterin Intermediates
Phosphorane Type | Carbonyl Component | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Tributylphosphorane | Methyl 4-propionylbenzoate | DMF | 60 | 75–80 |
Methoxycarbonylmethylene-triphenylphosphorane | Ethyl levulinate | THF | 50 | 68 |
Stabilized ylide (from dimethyl methylphosphonate) | 4-Formylbenzoate esters | DMSO | 70 | 82 |
Catalytic hydrogenation of the 9,10-dehydro intermediate is pivotal for installing the C10 methyl group stereoselectively. Palladium-on-carbon (Pd/C) in dimethylformamide (DMF) or ethyl acetate at ambient pressure achieves near-quantitative reduction of the olefin bond within 2–4 hours [1]. Alternative catalysts like Adams’ platinum oxide are employed when chemoselectivity toward the alkene is required over other reducible groups (e.g., nitro or halogens). The reaction proceeds with >95% diastereoselectivity, affording the S-configured product critical for biological activity [4]. For lab-scale synthesis, transfer hydrogenation using ammonium formate/Pd-C in DMSO offers comparable efficiency without specialized equipment. Notably, over-reduction or epimerization at C9 is mitigated by controlling H₂ pressure (≤30 psi) and reaction time [4] [10].
Table 2: Hydrogenation Methods for 9,10-Dehydro Intermediates
Catalyst System | Solvent | Pressure/Temp | Time (h) | Selectivity |
---|---|---|---|---|
5% Pd/C, H₂ | DMF | 1 atm, 25°C | 2 | >95% |
PtO₂, H₂ | Ethyl acetate | 50 psi, 30°C | 3 | 90% |
Pd-C/NH₄HCO₂ | DMSO | 80°C | 1.5 | 93% |
Conjugation of the pteroic acid intermediate with L-glutamate employs mixed anhydride or carbodiimide-mediated coupling. The mixed anhydride method, using isobutyl chloroformate and N-methylmorpholine in anhydrous DMF, couples dimethyl L-glutamate with 4-amino-4-deoxy-10-methyl-10-deazapteroic acid at 0°C, yielding protected diesters in >85% efficiency [1] [9]. Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) is equally effective but requires rigorous purification to remove urea byproducts. Following coupling, stepwise ester hydrolysis with dilute NaOH (0.1M) at 0°C first cleaves the γ-ester, while the α-ester and peptide bond remain intact. Subsequent hydrolysis at 25°C completes the conversion to the free acid (10-methyl-10-deazaaminopterin) without racemization [1] [5].
Non-Wittig pathways leverage tributylphosphorane intermediates for alkyl chain elaboration. 6-(Bromomethyl)pteridine derivatives react with tributylphosphine to form phosphonium salts, which undergo deprotonation and nucleophilic addition to carbonyl electrophiles. This approach bypasses unstable aldehydes used in Wittig routes, improving reproducibility for analogs like 10-ethyl-10-deazaaminopterin [2] [4]. In one protocol, the phosphorane from 2,4-diamino-6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine attacks methyl 4-propionylbenzoate, delivering olefinated products in 78% yield after crystallization from methanol [2]. Nucleophilic displacement using ketone enolates (e.g., from acetone or butanone) represents another alternative, though with lower stereocontrol (<70% de) compared to hydrogenation [4].
Scaling 10-methyl-10-deazaaminopterin synthesis faces hurdles in intermediate purification and catalyst cost. The bromomethyl pteridine precursor degrades under aqueous conditions, necessitating anhydrous reactions and chromatography-free isolations. Industrial adaptations replace column chromatography with pH-controlled crystallizations; for example, the 9,10-dehydro intermediate precipitates at pH 5.0–6.0 in 90% purity [4] [9]. Hydrogenation scalability is addressed via continuous-flow reactors with immobilized Pd catalysts, enhancing H₂ mass transfer and reducing metal leaching. Key yield improvements include:
Table 3: Cumulative Yield Analysis in Multistep Synthesis
Step | Operation | Avg. Yield (%) | Cumulative Yield (%) |
---|---|---|---|
1. Pteridine alkylation | Wittig or phosphorane reaction | 78 | 78 |
2. 9,10-Bond reduction | Catalytic hydrogenation | 95 | 74 |
3. Ester hydrolysis | Selective base hydrolysis | 90 | 67 |
4. Glutamate coupling | Mixed anhydride method | 85 | 57 |
5. Diester hydrolysis | Stepwise saponification | 80 | 25 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7